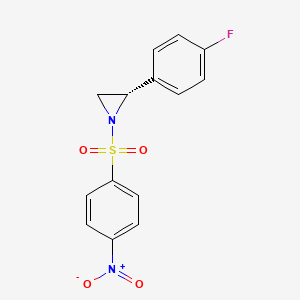
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive This compound is characterized by the presence of a fluorophenyl group and a nitrobenzene sulfonyl group attached to the aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-fluoroaniline and 4-nitrobenzenesulfonyl chloride.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. This can be achieved by reacting 4-fluoroaniline with an appropriate aziridination reagent, such as a sulfonium salt or a halogenating agent, under controlled conditions.
Introduction of Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group is introduced by reacting the aziridine intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The fluorophenyl group can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted amines with varying functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized fluorophenyl derivatives.
Applications De Recherche Scientifique
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can be used as a probe to study biological processes involving aziridine-containing molecules.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the modification of genetic material, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a chlorine atom instead of a fluorine atom.
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a methyl group instead of a fluorine atom.
(2S)-2-(4-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interactions with biological targets. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to specific targets, making this compound particularly valuable in medicinal chemistry and drug design.
Propriétés
Numéro CAS |
718604-36-5 |
|---|---|
Formule moléculaire |
C14H11FN2O4S |
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
(2S)-2-(4-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-3-1-10(2-4-11)14-9-16(14)22(20,21)13-7-5-12(6-8-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
Clé InChI |
FAYBCKDVSNLQEF-IURRXHLWSA-N |
SMILES isomérique |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
SMILES canonique |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



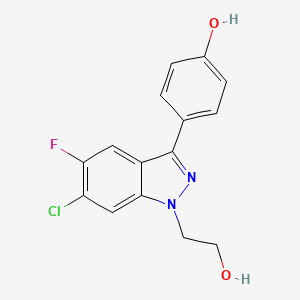

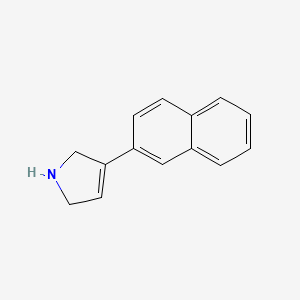
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
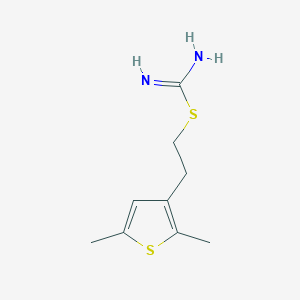

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
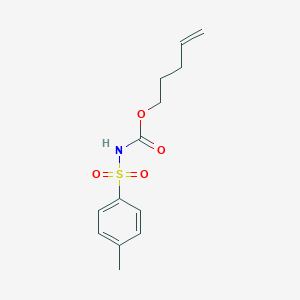
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
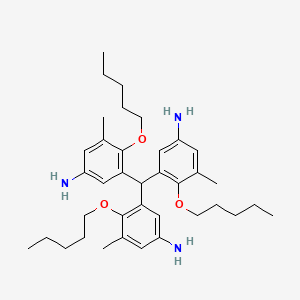
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
